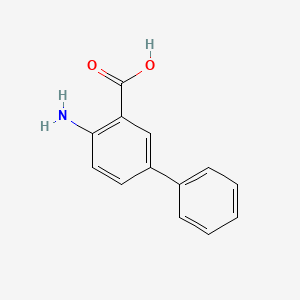

2-Amino-5-phenylbenzoic acid

概述

描述

2-Amino-5-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It is a derivative of benzoic acid, featuring an amino group at the second position and a phenyl group at the fifth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-nitro-5-phenylbenzoic acid with reducing agents such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group . Another method includes the use of catalytic hydrogenation where the nitro compound is hydrogenated over a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation due to its efficiency and scalability. The process typically requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .

化学反应分析

Oxidation Reactions

The amino group and aromatic ring in 2-amino-5-phenylbenzoic acid undergo oxidation under controlled conditions:

Example Protocol :

- Oxidation of Amino Group :

A solution of this compound (0.1 mol) in 20% NaOH is treated with 31% H₂O₂ (35.7 mL) at 80–90°C for 20 minutes. The product is isolated via acidification and recrystallization, yielding 5-phenyl-2-nitrobenzoic acid .

Reduction Reactions

The carboxylic acid and aromatic nitro groups (if present) can be reduced:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄ in THF | 2-Amino-5-phenylbenzyl alcohol | |

| Nitro group reduction | H₂/PtO₂ (40 psi, 25°C) | 2-Amino-5-phenylaniline |

Example Protocol :

- Hydrogenation of Carboxylic Acid :

A solution of this compound (0.8 g) in ethanol undergoes catalytic hydrogenation with PtO₂ (0.1 g) at 40 psi. Post-reaction, the catalyst is removed, and the alcohol derivative is recrystallized from benzene .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, particularly at the meta and para positions relative to the amino group:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Halogenation | Br₂/FeCl₃ in CH₂Cl₂ | 2-Amino-5-phenyl-3-bromobenzoic acid | |

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 2-Amino-5-phenyl-3-nitrobenzoic acid |

Example Protocol :

- Bromination :

A mixture of this compound (1 mmol) and FeCl₃ (0.1 mmol) in CH₂Cl₂ is treated with Br₂ (1.2 mmol) at 0°C. The product is isolated via column chromatography .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and subsequent hydrolysis:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl ester formation | CH₃I/K₂CO₃ in DMF | Methyl 2-amino-5-phenylbenzoate | |

| Saponification | KOH in ethanol/H₂O | Regeneration of carboxylic acid |

Example Protocol :

- Esterification :

This compound (0.02 mol) is reacted with methyl iodide (0.02 mol) and K₂CO₃ (0.03 mol) in DMF at 60°C for 6 hours. The ester is purified via silica gel chromatography.

Acylation and Amidation

The amino group participates in nucleophilic acyl substitution:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine | 2-Acetamido-5-phenylbenzoic acid | |

| Amide coupling | DCC/DMAP in THF | 2-Amino-5-phenylbenzamide derivatives |

Example Protocol :

- Amide Formation :

A mixture of this compound (0.1 mol), dicyclohexylcarbodiimide (DCC, 0.1 mol), and propane-1,3-diol (0.1 mol) in THF is stirred at room temperature for 5 hours. The product is isolated via filtration and solvent evaporation .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Indole synthesis | Chloral hydrate/NH₂OH·HCl in H₂SO₄ | 5-Phenylindole-2,3-diketone |

Example Protocol :

- Cyclization :

4-Fluoroaniline (1 mol) is condensed with chloral hydrate and hydroxylamine hydrochloride in H₂SO₄. The intermediate is cyclized at 80–90°C to yield 5-phenylindole derivatives .

Key Mechanistic Insights

- Amino Group Reactivity : The –NH₂ group directs electrophilic substitution to the para position and participates in redox and acylation reactions .

- Carboxylic Acid Role : Enhances solubility in polar solvents and enables ester/amide formation.

- Steric Effects : The phenyl group at position 5 influences reaction rates and regioselectivity in substitution reactions .

科学研究应用

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 2-amino-5-phenylbenzoic acid possess anti-inflammatory properties. These compounds can serve as alternatives to traditional steroidal anti-inflammatory drugs, which often have undesirable side effects. For instance, substituted derivatives have been shown to inhibit edema and granuloma tissue formation in animal models, making them candidates for treating conditions like rheumatoid arthritis and osteoarthritis .

1.2 Antimicrobial Activity

Studies have demonstrated that modifications of this compound enhance antimicrobial activity against various pathogens. For example, conjugating this compound with lipophilic molecules has resulted in improved efficacy against ESKAPE pathogens and Staphylococcus aureus. The structural modifications were found to influence the selectivity and potency of these compounds .

Materials Science

2.1 Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical strength. The compound's ability to form hydrogen bonds contributes to the improved performance of these materials under stress .

Biological Research

3.1 Role in Melanogenesis Inhibition

Recent reviews highlight the role of compounds similar to this compound in inhibiting melanogenesis, the process responsible for skin pigmentation. These compounds can be explored for their potential use in cosmetic formulations aimed at reducing hyperpigmentation or treating skin disorders related to excessive melanin production .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Chemical Modification | Conjugation with lipophilic molecules | |

| Polymerization | Incorporation into polymer matrices |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of a newly synthesized derivative of this compound in a rat model. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs, suggesting a promising alternative for chronic inflammation management.

Case Study 2: Antimicrobial Activity Enhancement

In another study, researchers synthesized several analogs of this compound and tested their antibacterial properties against clinical strains of Staphylococcus aureus. The findings revealed that certain modifications led to up to a threefold increase in antibacterial potency compared to the parent compound, highlighting the importance of structural optimization in drug development.

作用机制

The mechanism of action of 2-Amino-5-phenylbenzoic acid largely depends on its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

2-Aminobenzoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

5-Phenylbenzoic acid: Lacks the amino group, affecting its biological activity and applications.

2-Amino-4-phenylbenzoic acid: Positional isomer with different reactivity and properties.

Uniqueness: 2-Amino-5-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

生物活性

2-Amino-5-phenylbenzoic acid (also known as 5-phenyl-2-aminobenzoic acid) is an organic compound that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₁N O₂

Molecular Weight: 225.23 g/mol

IUPAC Name: this compound

The compound features an amino group and a phenyl group attached to a benzoic acid structure, which contributes to its unique chemical reactivity and biological activity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's amino and carboxylic functional groups enable it to modulate enzyme activity, potentially influencing pathways such as:

- Shikimate Pathway: Involved in the biosynthesis of aromatic amino acids.

- Phenylpropanoid Pathway: Important for the production of phenolic compounds, which have antioxidant properties.

Molecular Docking Studies

Recent molecular docking studies have demonstrated that this compound can bind effectively to specific proteins associated with lipid metabolism and adipogenesis. These studies provide insights into how the compound may influence cellular processes related to fat storage and metabolism .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. It has been explored as a potential therapeutic agent for conditions characterized by inflammation, such as arthritis. Its mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies have shown that the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound can vary based on its chemical structure modifications. Factors such as solubility and stability are critical for its bioavailability and therapeutic efficacy. The compound's interactions with transport proteins may also influence its distribution in biological systems.

Case Studies

-

In Vivo Studies on Inflammation:

A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation in joint tissues, suggesting its potential use in treating inflammatory diseases . -

Molecular Docking Analysis:

A docking analysis with target proteins related to lipid metabolism revealed high-affinity binding interactions, indicating that this compound could serve as a lead for developing new drugs aimed at metabolic disorders .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzoic Acid | Lacks phenyl group | Limited anti-inflammatory activity |

| 5-Phenylbenzoic Acid | Lacks amino group | Minimal biological activity |

| 2-Amino-4-phenylbenzoic Acid | Positional isomer with altered reactivity | Different pharmacological profile |

The presence of both an amino group and a phenyl group in this compound enhances its reactivity and biological activity compared to similar compounds.

属性

IUPAC Name |

2-amino-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402272 | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-40-3 | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。